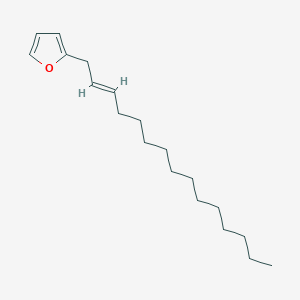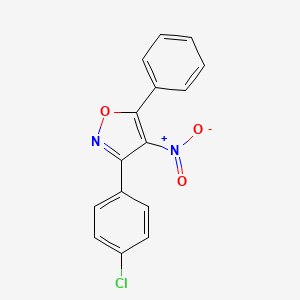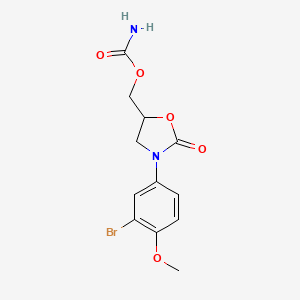
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromo-substituted methoxyphenyl group, an oxazolidinone ring, and a carbamate group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to produce 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a cyclization reaction with an appropriate amine to form the oxazolidinone ring. Finally, the carbamate group is introduced through a reaction with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Reduction: (3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Substitution: (3-(3-Azido-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
科学的研究の応用
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure due to the methoxyphenyl group but lacks the oxazolidinone and carbamate functionalities.
Uniqueness
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate is unique due to its combination of a bromo-substituted methoxyphenyl group, an oxazolidinone ring, and a carbamate group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
42902-49-8 |
|---|---|
分子式 |
C12H13BrN2O5 |
分子量 |
345.15 g/mol |
IUPAC名 |
[3-(3-bromo-4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C12H13BrN2O5/c1-18-10-3-2-7(4-9(10)13)15-5-8(20-12(15)17)6-19-11(14)16/h2-4,8H,5-6H2,1H3,(H2,14,16) |
InChIキー |
XUECSKUHXUFDSC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)COC(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
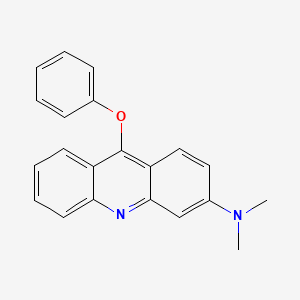
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
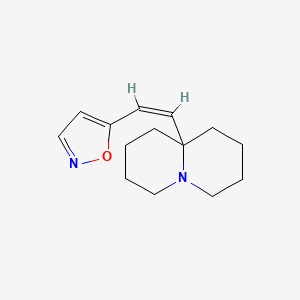
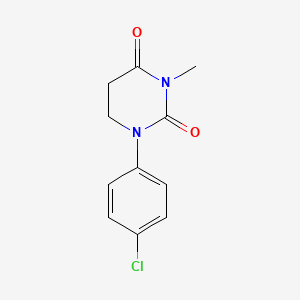
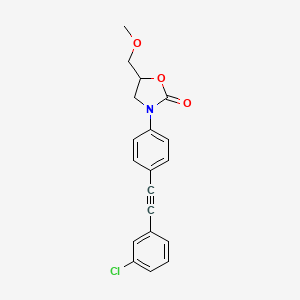
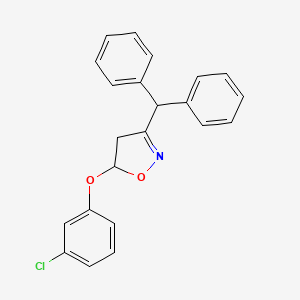
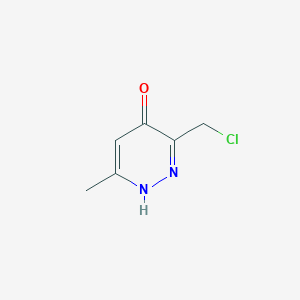
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
